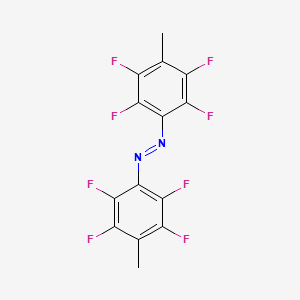
Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- is a fluorinated derivative of azobenzene. This compound is characterized by the presence of eight fluorine atoms and two methyl groups attached to the azobenzene core. Azobenzenes are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of azobenzene with fluorinating agents under controlled conditions to achieve the desired substitution pattern . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and yield .
化学反应分析
Types of Reactions
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of azobenzene.
Reduction: Amino derivatives of azobenzene.
Substitution: Various substituted azobenzene derivatives depending on the reagents used.
科学研究应用
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- has several applications in scientific research:
作用机制
The primary mechanism of action of azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers . This photoisomerization process can modulate the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules .
相似化合物的比较
Similar Compounds
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dibromo-: Similar in structure but with bromine atoms instead of methyl groups.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dicyano-: Contains cyano groups instead of methyl groups.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro-: Contains nitro groups instead of methyl groups.
Uniqueness
The presence of eight fluorine atoms and two methyl groups in azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- imparts unique properties such as enhanced stability, specific electronic characteristics, and distinct photoisomerization behavior compared to its analogs .
属性
CAS 编号 |
2392-43-0 |
|---|---|
分子式 |
C14H6F8N2 |
分子量 |
354.20 g/mol |
IUPAC 名称 |
bis(2,3,5,6-tetrafluoro-4-methylphenyl)diazene |
InChI |
InChI=1S/C14H6F8N2/c1-3-5(15)9(19)13(10(20)6(3)16)23-24-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
InChI 键 |
QKQRCIWWRNGKHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1F)F)N=NC2=C(C(=C(C(=C2F)F)C)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



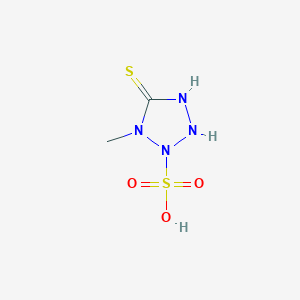
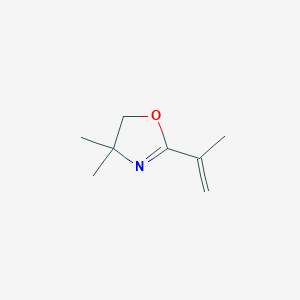

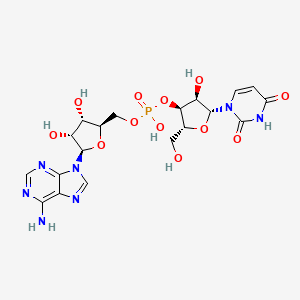
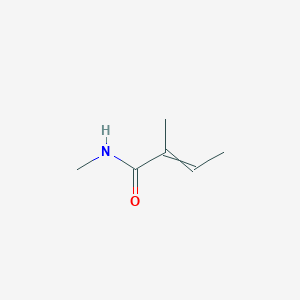
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
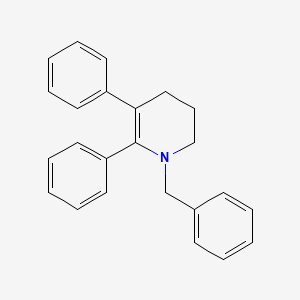
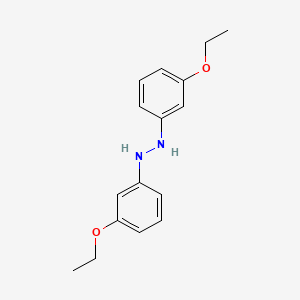
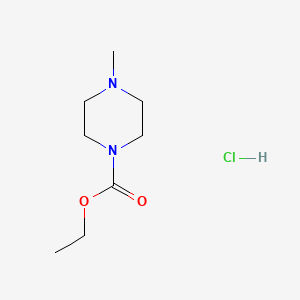
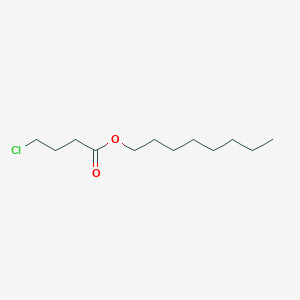
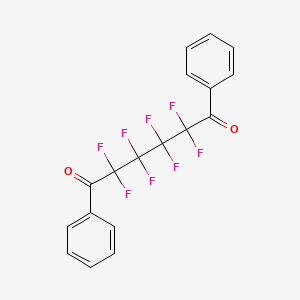
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
